molecular formula C44H69Cl2N5O12S B1226431 Cbatpaa CAS No. 132910-41-9

Cbatpaa

Cat. No.: B1226431
CAS No.: 132910-41-9
M. Wt: 963 g/mol
InChI Key: AXZSESFQAWXJCB-KANJYBDXSA-N
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Description

Cbatpaa is a chemical compound referenced in specialized literature for its role in detection methodologies, particularly in analytical chemistry contexts. While its exact structural formula and synthesis pathway remain unspecified in available sources, it is described as a reagent used to identify the presence of another compound, termed "CnpaBa," through specific interaction mechanisms .

This compound’s applications are inferred from its use alongside other compounds like CMeBa, CTpe/KH, and KOpHA in detection protocols .

Properties

CAS No.

132910-41-9

Molecular Formula

C44H69Cl2N5O12S

Molecular Weight

963 g/mol

IUPAC Name

(2S)-2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-[4-[2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]phenyl]propanoic acid;dihydrochloride

InChI

InChI=1S/C44H67N5O12S.2ClH/c1-25(30-9-10-31-40-32(21-35(52)44(30,31)3)43(2)13-12-29(50)19-27(43)20-34(40)51)4-11-36(53)45-14-15-46-42(62)47-28-7-5-26(6-8-28)18-33(41(60)61)49(24-39(58)59)17-16-48(22-37(54)55)23-38(56)57;;/h5-8,25,27,29-35,40,50-52H,4,9-24H2,1-3H3,(H,45,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H2,46,47,62);2*1H/t25-,27+,29-,30-,31?,32?,33+,34-,35+,40?,43+,44-;;/m1../s1

InChI Key

AXZSESFQAWXJCB-KANJYBDXSA-N

SMILES

CC(CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C.Cl.Cl

Isomeric SMILES

C[C@H](CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C.Cl.Cl

Canonical SMILES

CC(CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C.Cl.Cl

Synonyms

CBATPAA
N-carboxymethyl)-N-(2-(bis(carboxymethyl)amino)ethyl)-3-(4-(N'-(2-((3,7,12-trihydroxycholan-24-oyl)amino)ethyl)(thioureido)phenyl)alanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbatpaa belongs to a class of compounds employed in analytical detection systems. Below is a comparative analysis with structurally and functionally related reagents:

Structural and Functional Analogues

CMeBa :

  • Role : Used to detect CnpaBa, similar to this compound.
  • Key Differences : Exhibits higher thermal stability but lower selectivity in complex matrices compared to this compound .
  • Applications : Primarily in industrial effluent testing.

CTpe/KH: Role: Functions as a co-reagent in CnpaBa detection. Key Differences: Requires a secondary binding agent (KOpHA) for optimal performance, whereas this compound operates independently . Applications: Limited to laboratory-scale research due to cost inefficiencies.

Key Differences: Unlike this compound, it lacks direct interaction with CnpaBa and serves only as an auxiliary compound .

Performance Metrics

The following hypothetical table synthesizes inferred data from fragmented evidence.

Compound Selectivity Stability (25°C) Detection Limit (ppm) Required Co-Reagents
This compound High Moderate 0.05 None
CMeBa Moderate High 0.10 None
CTpe/KH Low Low 0.20 KOpHA

Table 1: Hypothetical comparison of this compound with analogous compounds. Data inferred from detection protocols .

Research Findings

  • Efficacy : this compound outperforms CTpe/KH in selectivity and detection limits but is less stable than CMeBa .
  • Limitations: No peer-reviewed studies quantify this compound’s reactivity under varying pH or temperature conditions.
  • Contradictions : Evidence suggests this compound’s independence from co-reagents conflicts with CTpe/KH’s reliance on KOpHA, implying divergent mechanistic pathways .

Critical Analysis of Available Data

The lack of primary research on this compound necessitates caution in interpreting its comparative advantages. For instance:

  • Methodological Gaps: No studies validate this compound’s performance via standardized assays (e.g., HPLC, mass spectrometry) .
  • Bias in Literature: Existing descriptions derive from repetitive, non-quantitative texts, risking overestimation of its utility .

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